5-Ethoxy-N-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide
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Overview
Description
5-Ethoxy-N-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide is a chemical compound with the molecular formula C7H12N2O3 It is known for its unique structure, which includes an oxazole ring, a carboxamide group, and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-N-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide typically involves the reaction of 2-methyl-4-nitro-1,2-oxazole with ethyl vinyl ether under specific conditions. The reaction proceeds through a series of steps, including nitration, reduction, and cyclization, to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-N-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, amines, and substituted oxazoles, depending on the reaction conditions and reagents used.
Scientific Research Applications
5-Ethoxy-N-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Ethoxy-N-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Ethoxy-4,5-dihydro-1,2-oxazole-3-carboxamide
- N-Methyl-4,5-dihydro-1,2-oxazole-3-carboxamide
- 5-Ethoxy-1,2-oxazole-3-carboxamide
Uniqueness
5-Ethoxy-N-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
144537-11-1 |
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Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
5-ethoxy-N-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C7H12N2O3/c1-3-11-6-4-5(9-12-6)7(10)8-2/h6H,3-4H2,1-2H3,(H,8,10) |
InChI Key |
WPCPNZCCIQLPAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(=NO1)C(=O)NC |
Origin of Product |
United States |
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